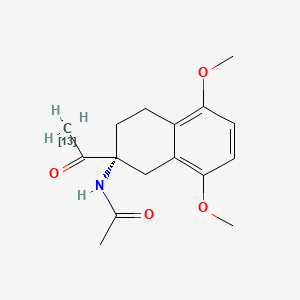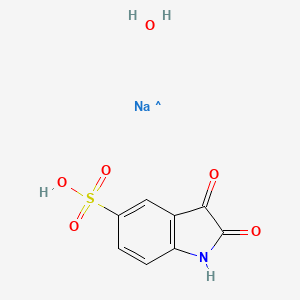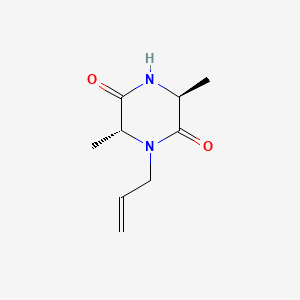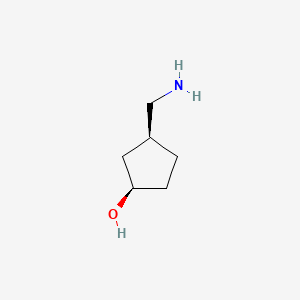
(R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C is a complex organic compound characterized by its unique structure and isotopic labeling with carbon-13
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation is achieved using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Isotopic labeling: Incorporation of carbon-13 is achieved using labeled reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Sodium hydroxide, halides, acidic or basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C is used as a model compound to study reaction mechanisms and isotopic effects. Its labeled carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The isotopic labeling helps in tracing the compound through various biochemical processes.
Medicine
In medicine, ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide
- (S)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide
- N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide
Uniqueness
The uniqueness of ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C lies in its isotopic labeling with carbon-13. This labeling allows for advanced analytical techniques, such as NMR spectroscopy, to be used in studying the compound’s properties and interactions in greater detail compared to its non-labeled counterparts.
Eigenschaften
IUPAC Name |
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKFQPDGTLYCSG-OPLOEEBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]1(CCC2=C(C=CC(=C2C1)OC)OC)C(=O)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








